molecular formula C12H10BrNO2S B11952378 N-(4-Bromophenylsulfonyl)-1H-azepine CAS No. 20646-55-3

N-(4-Bromophenylsulfonyl)-1H-azepine

Cat. No.: B11952378
CAS No.: 20646-55-3
M. Wt: 312.18 g/mol
InChI Key: BFPNXVJVHFBCGA-UHFFFAOYSA-N
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Description

N-(4-Bromophenylsulfonyl)-1H-azepine is a chemical compound that belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen. The presence of the 4-bromophenylsulfonyl group in its structure makes it a compound of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenylsulfonyl)-1H-azepine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1H-azepine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenylsulfonyl)-1H-azepine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenylsulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation-reduction reactions, potentially altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, with solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-Bromophenylsulfonyl)-1H-azepine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research into its antimicrobial and anticancer properties is ongoing, with studies indicating its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-Bromophenylsulfonyl)-1H-azepine exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or altering receptor function. Additionally, the bromine atom may participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenylsulfonyl)-1H-azepine: Similar structure but with a chlorine atom instead of bromine.

    N-(4-Methylphenylsulfonyl)-1H-azepine: Contains a methyl group instead of bromine.

    N-(4-Nitrophenylsulfonyl)-1H-azepine: Contains a nitro group instead of bromine.

Uniqueness

N-(4-Bromophenylsulfonyl)-1H-azepine is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other substituents. This can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

20646-55-3

Molecular Formula

C12H10BrNO2S

Molecular Weight

312.18 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonylazepine

InChI

InChI=1S/C12H10BrNO2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h1-10H

InChI Key

BFPNXVJVHFBCGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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